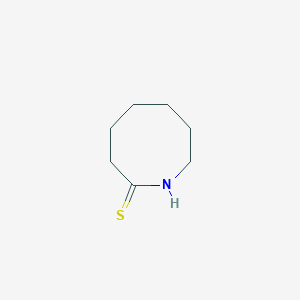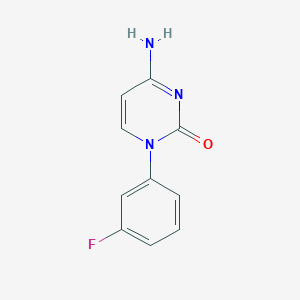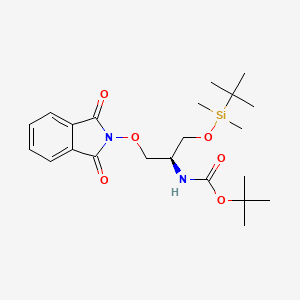
(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-((1,3-dioxoisoindolin-2-yl)oxy)propan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-((1,3-dioxoisoindolin-2-yl)oxy)propan-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a tert-butyldimethylsilyl ether, and a phthalimide moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-((1,3-dioxoisoindolin-2-yl)oxy)propan-2-yl)carbamate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of Carbamate: The protected intermediate is then reacted with tert-butyl chloroformate to form the carbamate.
Introduction of Phthalimide Group:
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-((1,3-dioxoisoindolin-2-yl)oxy)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the phthalimide moiety.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Potassium phthalimide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an epoxide, while reduction could lead to the formation of an alcohol.
Scientific Research Applications
Chemistry
In organic chemistry, (S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-((1,3-dioxoisoindolin-2-yl)oxy)propan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its protected functional groups allow for selective reactions to occur.
Biology and Medicine
The compound may be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require specific functional group protection and deprotection steps.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-((1,3-dioxoisoindolin-2-yl)oxy)propan-2-yl)carbamate depends on its specific application
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate
- tert-Butyl (1-hydroxy-3-((1,3-dioxoisoindolin-2-yl)oxy)propan-2-yl)carbamate
Uniqueness
(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-((1,3-dioxoisoindolin-2-yl)oxy)propan-2-yl)carbamate is unique due to the combination of its functional groups, which provide a balance of stability and reactivity. This makes it a valuable intermediate in synthetic organic chemistry.
Properties
Molecular Formula |
C22H34N2O6Si |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-(1,3-dioxoisoindol-2-yl)oxypropan-2-yl]carbamate |
InChI |
InChI=1S/C22H34N2O6Si/c1-21(2,3)30-20(27)23-15(14-29-31(7,8)22(4,5)6)13-28-24-18(25)16-11-9-10-12-17(16)19(24)26/h9-12,15H,13-14H2,1-8H3,(H,23,27)/t15-/m0/s1 |
InChI Key |
KGHXZGHPLRSMOV-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CON1C(=O)C2=CC=CC=C2C1=O)CO[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CON1C(=O)C2=CC=CC=C2C1=O)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




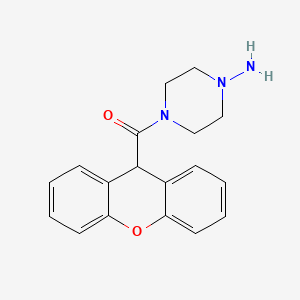
![3-Bromo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13095373.png)

![3,7,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13095386.png)
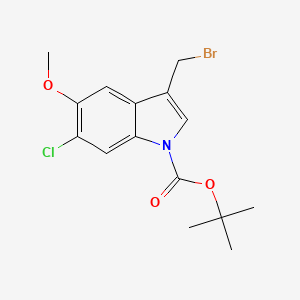
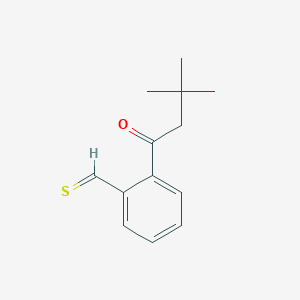

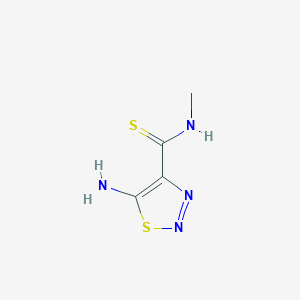

![Isothiazolo[5,4-c]pyridin-3-amine](/img/structure/B13095440.png)
